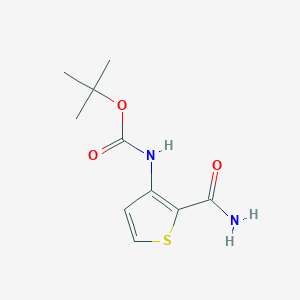
Boc-3-aminothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3-aminothiophene-2-carboxamide is a chemical compound with the molecular formula C10H14N2O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in organic synthesis and various chemical processes due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-3-aminothiophene-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of 3-aminothiophene-2-carboxamide with a formamide to construct the thienopyrimidine core.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis under controlled conditions. The process may include the use of cleanroom environments and adherence to good manufacturing practices (GMP) to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Boc-3-aminothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Cyclization Reactions: The compound can undergo cyclization to form more complex structures, such as thienopyrimidine cores.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include formamides, palladium catalysts for coupling reactions, and bases for deprotonation steps. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include various substituted thiophene derivatives and thienopyrimidine analogues.
Aplicaciones Científicas De Investigación
Boc-3-aminothiophene-2-carboxamide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is employed in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: this compound is used in the synthesis of potential therapeutic agents, including kinase inhibitors.
Solar Cells: The compound has been used to improve the quality of perovskite films in solar cells, enhancing their power conversion efficiency and stability.
Mecanismo De Acción
The mechanism of action of Boc-3-aminothiophene-2-carboxamide involves its interaction with various molecular targets. In the context of solar cells, the compound interacts with uncoordinated lead ions, regulating the mineralization of lead iodide and boosting the crystallization of perovskite. This results in decreased defect states and suppressed nonradiative recombination, leading to improved device performance.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminothiophene-2-carboxamide: This compound is structurally similar but lacks the Boc-protecting group.
N-Boc-3-aminothiophene: Another related compound, which also contains the Boc-protecting group but differs in its specific functional groups.
Uniqueness
Boc-3-aminothiophene-2-carboxamide is unique due to its combination of the Boc-protecting group and the thiophene ring. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
tert-butyl N-(2-carbamoylthiophen-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)12-6-4-5-16-7(6)8(11)13/h4-5H,1-3H3,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQWDLYADDRCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2926516.png)
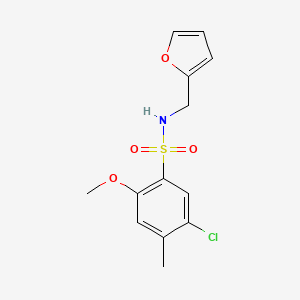
![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)
![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile](/img/structure/B2926520.png)
![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)
![1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2926524.png)
![6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2926525.png)
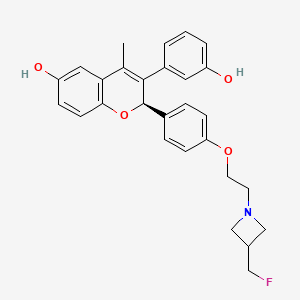
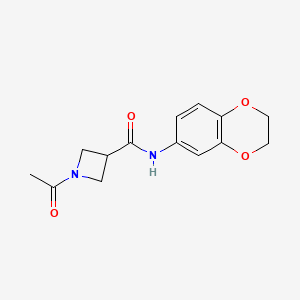

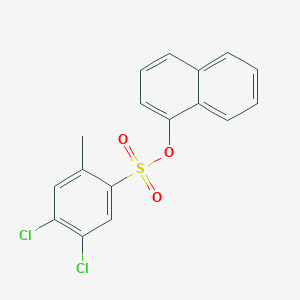
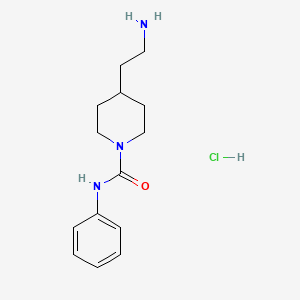
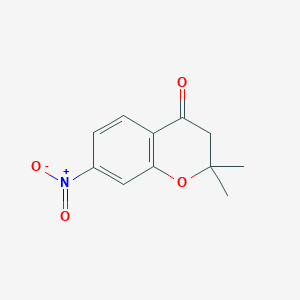
![methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate](/img/structure/B2926537.png)
